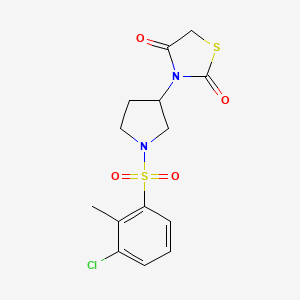

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

描述

属性

IUPAC Name |

3-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S2/c1-9-11(15)3-2-4-12(9)23(20,21)16-6-5-10(7-16)17-13(18)8-22-14(17)19/h2-4,10H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOSIVPGGPTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors.

Introduction of the 3-Chloro-2-methylphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the chloro substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

Therapeutic Applications

The compound's applications span several therapeutic areas:

Antidiabetic Agents

Thiazolidinediones are known for their role in managing type 2 diabetes by improving insulin sensitivity. Research indicates that derivatives of thiazolidine-diones can modulate glucose metabolism and lipid profiles, making them potential candidates for diabetes treatment.

Anti-inflammatory Properties

Compounds with similar structures have shown anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The sulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

Preliminary studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways related to cell growth and survival, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Several studies have explored the effects of thiazolidinedione derivatives, including the compound :

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal demonstrated that a thiazolidinedione derivative improved insulin sensitivity in diabetic mice models. The results indicated significant reductions in blood glucose levels and improved lipid profiles, suggesting a potential application for managing type 2 diabetes .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on similar compounds revealed that they could inhibit the NF-kB pathway, a critical regulator of inflammation. This inhibition led to decreased levels of inflammatory markers in vitro and in vivo models .

Case Study 3: Anticancer Potential

A recent investigation into thiazolidinedione derivatives found that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This study highlights the need for further exploration of these compounds as potential anticancer agents .

作用机制

The mechanism of action of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural variations and biological activities of the target compound and its analogues:

Mechanistic and Pharmacological Insights

- Anticancer Activity: The target compound’s sulfonylpyrrolidine group may target kinases or signaling pathways distinct from ERK1/2 inhibitors like compound [302]. The latter’s arylidene substituent enhances selectivity for melanoma cells, while the sulfonyl group in the target compound could improve binding to hydrophobic kinase pockets . YPC-21440’s imidazopyridazine-piperazine structure enables potent Pim kinase inhibition, a feature absent in the target compound due to differing substituents .

- Antidiabetic Potential: Unlike SD-series compounds with C-5 aryl modifications, the target compound lacks PPAR-γ agonism-associated substituents (e.g., ethoxybenzylidene in Rosiglitazone). This suggests divergent therapeutic applications .

Anti-inflammatory/Antioxidant Effects :

- Compounds 6a-o exhibit dual activity due to benzylidene-triazole motifs, which are absent in the target compound. The latter’s sulfonyl group may favor alternative targets like NF-κB or COX-2 .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

- Methodological Answer : A common approach involves cyclization of precursors under reflux conditions with dehydrating agents such as phosphorus oxychloride (POCl₃). For example, sulfonylation of the pyrrolidine intermediate with 3-chloro-2-methylbenzenesulfonyl chloride, followed by coupling to the thiazolidine-2,4-dione moiety, is a key step . Reaction optimization includes solvent selection (e.g., dichloromethane or DMF) and temperature control (60–80°C) to maximize yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl-pyrrolidine and thiazolidinedione moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors intermediate steps .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; store in airtight containers at 2–8°C in a dry, ventilated environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., switching from DMF to acetonitrile), catalyst loading (e.g., triethylamine vs. DMAP), and reaction time. Split-plot experimental designs (e.g., randomized blocks with replicates) help isolate critical factors . Advanced purification techniques, such as preparative HPLC or recrystallization, enhance scalability .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks or HPLC impurities)?

- Methodological Answer : Cross-validate with alternative techniques:

- NMR discrepancies : Use 2D-COSY or HSQC to distinguish overlapping signals.

- HPLC impurities : Perform LC-MS to identify by-products (e.g., sulfonate esters from incomplete coupling) and adjust reaction stoichiometry .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry if ambiguity persists .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing the chloro-methylphenyl group with fluorinated or methoxy variants) and evaluate biological activity (e.g., enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PPAR-γ or aldose reductase .

Q. How to assess environmental impact and degradation pathways of this compound?

- Methodological Answer : Follow protocols from the INCHEMBIOL project :

- Abiotic stability : Test hydrolysis/photolysis under varying pH and UV light.

- Biotic degradation : Use OECD 301F Ready Biodegradability tests with activated sludge.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae .

Q. What advanced methods evaluate compound stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。